

# A Comparative Guide to Anisonitrile <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Assignments

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This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for **anisonitrile**, also known as 4-methoxybenzonitrile. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the structural elucidation and verification of this compound. Comparisons with other substituted benzonitriles are included to provide a broader context for understanding substituent effects on chemical shifts.

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of Anisonitrile

The following tables summarize the experimental <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for anisonitrile.

Table 1: <sup>1</sup>H NMR Chemical Shift Assignments for **Anisonitrile** 

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.58	Doublet	2H	8.0	H-2, H-6
6.95	Doublet	2H	8.0	H-3, H-5
3.86	Singlet	3H	-	-OCH₃

Table 2: 13C NMR Chemical Shift Assignments for Anisonitrile



Chemical Shift (δ, ppm)	Assignment
162.8	C-4
133.9	C-2, C-6
119.2	C-1
114.7	C-3, C-5
103.9	-CN
55.5	-OCH₃

Note: The assignment of C-1 and -CN can sometimes be ambiguous without further 2D NMR experiments. The provided assignment is based on typical chemical shifts for similar compounds.

#### **Experimental Protocol**

The NMR spectra for **anisonitrile** were acquired under the following conditions:

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl3).
- Temperature: 298 K (25 °C).
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for <sup>1</sup>H NMR. The residual solvent peak of CDCl<sub>3</sub> at 77.16 ppm was used for referencing the <sup>13</sup>C NMR spectrum.
- ¹H NMR Acquisition: A standard single-pulse experiment was utilized with a spectral width of approximately 16 ppm.
- ¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment was performed with a spectral width of about 240 ppm.

#### **Structural Representation and Atom Numbering**



The following diagram illustrates the molecular structure of **anisonitrile** with the atom numbering used for the NMR assignments.

Caption: Molecular structure of **anisonitrile** with atom numbering for NMR assignments.

### **Comparative Analysis with Other Benzonitriles**

To understand the influence of the methoxy group on the chemical shifts of **anisonitrile**, a comparison with other substituted benzonitriles is presented in the table below. All data was recorded in CDCl<sub>3</sub>.

Table 3: Comparison of <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Substituted Benzonitriles

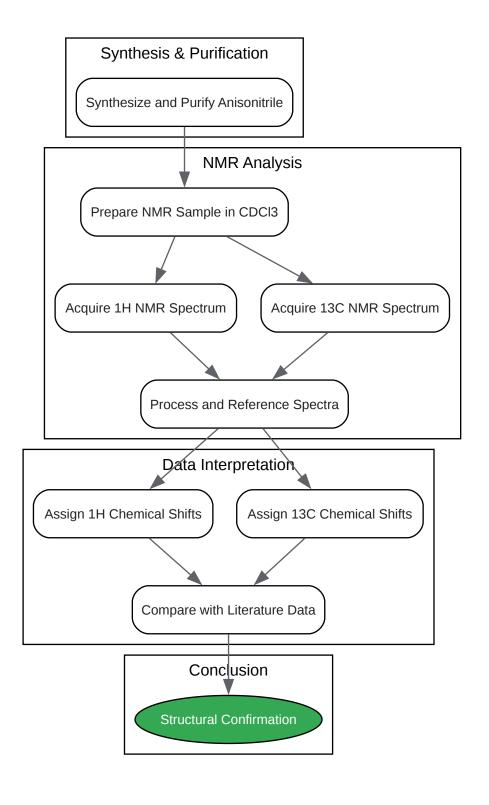
Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	
Anisonitrile (4- methoxybenzonitrile)	3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H)	55.5, 103.9, 114.7, 119.2, 133.9, 162.8	
4-Chlorobenzonitrile	7.47 (d, 2H), 7.61 (d, 2H)	110.7, 117.9, 129.6, 133.3, 139.4	
4-Nitrobenzonitrile	7.89 (d, 2H), 8.35 (d, 2H)	116.7, 118.2, 124.2, 133.4, 150.0	
Benzonitrile	7.45 (t, 2H), 7.59 (t, 1H), 7.69 (d, 2H)	112.5, 118.7, 129.2, 132.2, 132.8	

The electron-donating methoxy group in **anisonitrile** causes a significant upfield shift (lower ppm values) of the aromatic protons and carbons compared to benzonitrile, 4-chlorobenzonitrile, and 4-nitrobenzonitrile, which contain electron-withdrawing substituents. This effect is most pronounced for the ortho and para positions relative to the methoxy group.

## Logical Workflow for NMR-Based Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a synthesized compound, such as **anisonitrile**, using NMR spectroscopy.





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Caption: Workflow for structural confirmation of anisonitrile using NMR spectroscopy.

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